2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide
Overview
Description
2-Chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide (2-Cl-CN-FP-A), is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and other polar solvents. This compound is a versatile reagent for a variety of organic reactions and has been used in the synthesis of a number of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide has a number of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals and agrochemicals, including antifungal agents, insecticides, and herbicides. It has also been used in the synthesis of a variety of other compounds, including dyes, fragrances, and antioxidants. In addition, 2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide has been used as a reagent in a variety of organic reactions, including the synthesis of heterocyclic compounds, the preparation of polymers, and the synthesis of organic acids.
Mechanism Of Action
2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide is a versatile reagent that can be used in a variety of organic reactions. It is a strong nucleophile that can react with a variety of electrophiles, including alkenes, aromatics, and other organic compounds. It can also be used to catalyze a variety of organic reactions, including the synthesis of heterocyclic compounds, the preparation of polymers, and the synthesis of organic acids.
Biochemical And Physiological Effects
2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a number of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have a number of anti-inflammatory and anti-viral effects, including the inhibition of the replication of the herpes simplex virus. In addition, 2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide has been shown to have a number of antioxidant properties, including the scavenging of free radicals and the protection of cells from oxidative damage.
Advantages And Limitations For Lab Experiments
2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its high solubility in water and other polar solvents, making it easy to use in a variety of experiments. In addition, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, 2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide can be toxic if not handled properly, and it is important to take proper safety precautions when using this compound in laboratory experiments.
Future Directions
There are a number of potential future directions for research involving 2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide. One potential direction is the development of new applications for this compound, such as the synthesis of new pharmaceuticals and agrochemicals. Another potential direction is the investigation of the biochemical and physiological effects of this compound, such as its potential anti-inflammatory and anti-viral effects. In addition, further research could be conducted on the mechanism of action of this compound, as well as its potential toxicity in humans. Finally, further research could be conducted on the synthesis of this compound, in order to improve its yield and reduce its cost.
properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O/c12-8-11(16)15(7-3-6-14)10-5-2-1-4-9(10)13/h1-2,4-5H,3,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIKJNMIEOBISD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(CCC#N)C(=O)CCl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212679 | |
Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide | |
CAS RN |
571149-77-4 | |
Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571149-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.